2,5-Dimethylpyridine

Catalog No.
S1532957
CAS No.
589-93-5
M.F
C7H9N
M. Wt
107.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethylpyridine

CAS Number

589-93-5

Product Name

2,5-Dimethylpyridine

IUPAC Name

2,5-dimethylpyridine

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

InChI

InChI=1S/C7H9N/c1-6-3-4-7(2)8-5-6/h3-5H,1-2H3

InChI Key

XWKFPIODWVPXLX-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)C

Solubility

1.53 M

Synonyms

2.5-Dimethylpyridine

Canonical SMILES

CC1=CN=C(C=C1)C
  • Origin: 2,5-Dimethylpyridine can be found in coal tar and can be produced synthetically from various starting materials like acetaldehyde, ammonia, and crotonaldehyde [].
  • Significance in Scientific Research: 2,5-Dimethylpyridine is a valuable intermediate in organic synthesis due to its reactivity and the presence of the methyl groups. It serves as a building block for the preparation of more complex molecules with various applications in pharmaceuticals, agrochemicals, and materials science [].

Molecular Structure Analysis

The key feature of 2,5-Dimethylpyridine is its six-membered aromatic ring containing one nitrogen atom. Two methyl groups are attached to the ring at positions 2 and 5. This structure influences the molecule's properties compared to unsubstituted pyridine [].

  • The aromatic ring system results in delocalized electrons, contributing to stability and making it less reactive towards electrophilic aromatic substitution compared to pyridine [].
  • The methyl groups are electron-donating substituents, slightly activating the ring towards nucleophilic aromatic substitution at positions 3 and 4 but also hindering sterically [].

Chemical Reactions Analysis

Synthesis:

One common method for synthesizing 2,5-Dimethylpyridine involves the Kröhnke reaction. This reaction condenses acetaldehyde, ammonia, and crotonaldehyde in the presence of a catalyst to form the desired product [].

Balanced Chemical Equation:

3 CH3CHO + CH3CH=CHCHO + NH3 -> C7H9N + 3 H2O

Other Relevant Reactions:

  • 2,5-Dimethylpyridine can undergo nucleophilic aromatic substitution reactions, particularly at positions 3 and 4 due to the activating effect of the methyl groups [].
  • Due to the aromatic character, it undergoes electrophilic aromatic substitution with difficulty [].

Decomposition:

Under high temperatures, 2,5-Dimethylpyridine can decompose into smaller molecules like hydrogen cyanide, hydrocarbons, and nitrogenous compounds.


Physical And Chemical Properties Analysis

  • Formula: C7H9N
  • Molecular Weight: 107.15 g/mol
  • Boiling Point: 157 °C []
  • Melting Point: -37.3 °C []
  • Solubility: Soluble in water, most organic solvents []
  • Stability: Stable under normal conditions []

Mechanism of Action (Not Applicable)

2,5-Dimethylpyridine does not have a known biological function and isn't directly involved in biological systems. Its significance lies in its use as a building block for other molecules with potential biological activities.

  • Toxicity: 2,5-Dimethylpyridine is considered moderately toxic and can cause irritation to eyes, skin, and respiratory system upon exposure.
  • Flammability: Flammable liquid with a flash point of 41 °C.
  • Reactivity: May react with strong oxidizing agents.

Safety Precautions:

  • Wear appropriate personal protective equipment like gloves, safety glasses, and respirators when handling the compound.
  • Work in a well-ventilated area and follow proper disposal procedures according to local regulations.

Spectroscopic studies:

Due to its unique structure and properties, 2,5-dimethylpyridine is used in studies involving various spectroscopic techniques. Researchers have investigated its Fourier-transform infrared (FT-IR) and FT-Raman spectra to understand its vibrational modes and identify its functional groups [1]. These studies provide valuable information about its bonding and molecular structure.

  • Source: Spectroscopic properties, NLO, HOMO-LUMO and NBO analysis of 2,5-Lutidine. M Govindarajan et al. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 96, 421-435 (2012-06-23): )

Synthesis of new compounds:

2,5-Dimethylpyridine serves as a starting material for the synthesis of various novel compounds with potential applications in different fields. Researchers have explored its use in the synthesis of pharmaceutically active compounds, coordination complexes, and functionalized materials [2, 3]. Its reactivity allows for the introduction of various functional groups, leading to diverse and potentially useful new molecules.

  • Source 1: Design and Synthesis of Novel 2,5-Disubstituted Pyridine Derivatives as Potential Antibacterial Agents. European Journal of Medicinal Chemistry, Volume 45, Issue 12, December 2010, Pages 5822-5828:
  • Source 2: Transition Metal Complexes of Pyridine Derivatives. Chemical Reviews, 2004, 104 (6), 2043-2164:

Investigating biological activities:

Limited research has explored the potential biological activities of 2,5-dimethylpyridine itself. However, studies suggest its toxicity in animal models, highlighting the importance of handling it with care [4]. Further research is needed to fully understand its potential impact on living systems.

  • Source: [2,5-Lutidine (CASRN: 589-93-5). National Library of Medicine. ]

XLogP3

1.6

Boiling Point

157.0 °C

Melting Point

-16.0 °C

UNII

6L09RM76RH

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.36 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

589-93-5

Wikipedia

2,5-lutidine

General Manufacturing Information

Pyridine, 2,5-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types